molecular formula C17H19N3O2S B12781546 Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- CAS No. 119033-88-4

Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)-

Cat. No.: B12781546
CAS No.: 119033-88-4
M. Wt: 329.4 g/mol
InChI Key: WVIRTQWWAWGYQB-LDADJPATSA-N
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Description

Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- is a complex organic compound with a unique structure that includes a hydrazinecarbothioamide core, a furan ring, and a phenyl group substituted with a 3-methyl-2-butenyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- typically involves multiple steps. One common approach is the condensation reaction between hydrazinecarbothioamide and an aldehyde or ketone containing the furan ring. The reaction conditions often require a catalyst, such as an acid or base, and may be carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar core structures but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

    Phenyl ether derivatives: Compounds with phenyl groups substituted with ether linkages.

Uniqueness

Hydrazinecarbothioamide, 2-(2-furanylmethylene)-N-(4-((3-methyl-2-butenyl)oxy)phenyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

119033-88-4

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-[4-(3-methylbut-2-enoxy)phenyl]thiourea

InChI

InChI=1S/C17H19N3O2S/c1-13(2)9-11-22-15-7-5-14(6-8-15)19-17(23)20-18-12-16-4-3-10-21-16/h3-10,12H,11H2,1-2H3,(H2,19,20,23)/b18-12+

InChI Key

WVIRTQWWAWGYQB-LDADJPATSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CO2)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2)C

Origin of Product

United States

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